molecular formula C9H10N2O4 B2484838 Methyl 3-(methylamino)-5-nitrobenzoate CAS No. 70872-15-0

Methyl 3-(methylamino)-5-nitrobenzoate

Cat. No. B2484838
CAS RN: 70872-15-0
M. Wt: 210.189
InChI Key: MRVNTNUDUAOUIJ-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)-5-nitrobenzoate, also known as Methylone , is a synthetic substance with a chemical formula of 2-(methylamino)-1-(benzhydryl)-propane-1-one . It falls within the class of compounds known as amphetamines . Methylone has gained popularity as a recreational drug, going by aliases such as “M1,” “MDMC,” or "bk-MDMA" .


Synthesis Analysis

Methylone can be synthesized using various methods. The most common approach involves the reaction of benzhydryl chloride and methylamine hydrochloride in the presence of a base (such as sodium hydroxide or potassium hydroxide). This produces a nitrogen-containing intermediate, which is then reacted with a ketone (such as cyclohexanone) using an acid catalyst (such as sulfuric acid or hydrochloric acid) to yield methylone. An alternative method employs a one-pot, three-component reaction involving benzaldehyde , methylamine , and cyclohexanone with a catalyst (such as p-toluenesulfonic acid) .


Molecular Structure Analysis

Methylone contains a phenylethylamine core, with two benzene rings fused with a five-membered nitrogenous ring. The nitrogen atom in the ring is substituted by a methyl group, and the beta carbon atom is attached to two benzene rings through a single bond. The presence of a ketone group in the beta position and an amino group in the alpha position distinguishes methylone from other amphetamines .


Chemical Reactions Analysis

Methylone exhibits effects similar to those of MDMA (3,4-methylenedioxymethamphetamine) , albeit with slower onset and shorter duration. These effects include increased empathy, sociability, and feelings of euphoria. It has been used as an adulterant in street drugs, such as ecstasy, and has been detected in seized drug samples worldwide .


Physical And Chemical Properties Analysis

  • Boiling Point : Notably, methylone does not have a well-defined boiling point due to its decomposition at higher temperatures .

Safety and Hazards

  • Adulteration : Methylone is sometimes found as an adulterant in street drugs, which can lead to unintended effects and health risks .

properties

IUPAC Name

methyl 3-(methylamino)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-7-3-6(9(12)15-2)4-8(5-7)11(13)14/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVNTNUDUAOUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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